(S)-1,2,4-Butanetriol

Catalog No.
S589919
CAS No.
42890-76-6
M.F
C4H10O3
M. Wt
106.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1,2,4-Butanetriol

CAS Number

42890-76-6

Product Name

(S)-1,2,4-Butanetriol

IUPAC Name

(2S)-butane-1,2,4-triol

Molecular Formula

C4H10O3

Molecular Weight

106.12 g/mol

InChI

InChI=1S/C4H10O3/c5-2-1-4(7)3-6/h4-7H,1-3H2/t4-/m0/s1

InChI Key

ARXKVVRQIIOZGF-BYPYZUCNSA-N

SMILES

C(CO)C(CO)O

Canonical SMILES

C(CO)C(CO)O

Isomeric SMILES

C(CO)[C@@H](CO)O

2-deoxyerythritol is a secondary alcohol.

(S)-1,2,4-Butanetriol is a high-purity, chiral C4 polyol that serves as a foundational building block in asymmetric organic synthesis and industrial manufacturing [1]. Characterized by its three reactive hydroxyl groups and a defined stereocenter, it is highly valued as a precursor for complex pharmaceutical active ingredients (APIs), including HIV protease inhibitors like amprenavir, as well as specialized energetic plasticizers[2]. By providing pre-installed stereochemistry, this compound allows manufacturers to bypass complex late-stage chiral resolutions, making it a critical procurement target for scaling stereospecific workflows and ensuring reproducible downstream processability [1].

Substituting enantiopure (S)-1,2,4-butanetriol with its racemic counterpart (CAS 3068-00-6) or achiral analogs fundamentally disrupts stereospecific manufacturing pipelines [1]. In pharmaceutical synthesis, using the racemate results in a 50:50 mixture of diastereomeric intermediates, immediately halving the maximum theoretical yield of the target API and introducing severe purification bottlenecks [2]. Furthermore, in chemoenzymatic applications, biological catalysts exhibit strict enantiomer recognition; the (R)-enantiomer often fails to bind to active sites, rendering racemic mixtures highly inefficient and unpredictable for biocatalytic transformations [3].

Stereochemical Yield in Antiviral Precursor Synthesis

In the synthesis of (S)-3-hydroxytetrahydrofuran—a critical intermediate for the HIV protease inhibitor amprenavir—starting with (S)-1,2,4-butanetriol allows for direct cyclization with >99% enantiomeric excess (ee)[1]. Conversely, utilizing racemic 1,2,4-butanetriol yields a racemic tetrahydrofuran mixture, capping the theoretical yield of the desired (S)-enantiomer at 50% and necessitating costly chiral chromatography [2]. Procuring the enantiopure (S)-form eliminates these downstream resolution steps, drastically improving overall atom economy and process throughput [1].

Evidence DimensionMaximum theoretical yield of (S)-3-hydroxytetrahydrofuran
Target Compound Data~100% theoretical yield (>99% ee)
Comparator Or BaselineRacemic 1,2,4-butanetriol (50% theoretical yield, 0% ee)
Quantified Difference2x increase in target enantiomer yield and elimination of chiral resolution
ConditionsAcid-catalyzed cyclization in API intermediate manufacturing

Procuring the enantiopure starting material directly translates to higher API yields and lower downstream purification costs in pharmaceutical manufacturing.

Biocatalytic Compatibility and Active Site Binding

(S)-1,2,4-Butanetriol acts as a highly specific substrate and fructosyl acceptor in biocatalytic processes involving levansucrase enzymes [1]. Microscale thermophoresis (MST) assays demonstrate that the (S)-enantiomer successfully binds to the active site of Erwinia tasmaniensis levansucrase, mimicking the natural fructosyl moiety [1]. In stark contrast, the (R)-enantiomer exhibits significantly reduced or undetectable binding under identical assay conditions [1]. This strict enantioselectivity confirms that racemic mixtures will suffer from poor catalytic turnover and competitive inhibition.

Evidence DimensionEnzyme binding affinity
Target Compound DataFavorable, measurable binding interaction
Comparator Or Baseline(R)-1,2,4-butanetriol (Undetectable or significantly reduced binding)
Quantified DifferenceComplete loss of binding efficacy when the stereocenter is inverted
ConditionsMicroscale thermophoresis (MST) assay with Erwinia tasmaniensis levansucrase

For chemoenzymatic synthesis, buyers must procure the exact (S)-enantiomer to ensure the biocatalyst functions effectively without inhibition from the inactive isomer.

Formulation Stability in Energetic Plasticizers

1,2,4-Butanetriol is a critical precursor for synthesizing 1,2,4-butanetriol trinitrate (BTTN), an advanced energetic plasticizer used in solid rocket propellants and insensitive munitions [1]. When compared to traditional glycerol-derived nitroglycerin, BTTN exhibits markedly lower volatility and reduced shock sensitivity, significantly enhancing handling safety and formulation stability . Procuring high-purity (S)-1,2,4-butanetriol ensures consistent nitration kinetics and reproducible thermal properties across production batches [1].

Evidence DimensionVolatility and shock sensitivity of the nitrated derivative
Target Compound DataBTTN (derived from 1,2,4-butanetriol) exhibits low volatility and high stability
Comparator Or BaselineNitroglycerin (derived from glycerol baseline)
Quantified DifferenceSignificant reduction in volatility and handling risk for insensitive munitions
ConditionsNitration and formulation of energetic plasticizers for propellants

Upgrading from glycerol to butanetriol allows defense and aerospace manufacturers to produce safer, more stable energetic formulations.

Synthesis of Antiviral API Intermediates

Driven by its ability to cyclize into enantiopure (S)-3-hydroxytetrahydrofuran without late-stage resolution, (S)-1,2,4-butanetriol is a highly efficient starting material for manufacturing HIV protease inhibitors such as amprenavir and fosamprenavir [1].

Chemoenzymatic Synthesis of Glycosides

Due to its validated binding affinity with levansucrase enzymes, the (S)-enantiomer is highly suited as a fructosyl acceptor in biocatalytic workflows, enabling the green synthesis of complex oligosaccharides and chiral pharmaceutical glycosides[2].

Production of Advanced Energetic Plasticizers

As a direct precursor to BTTN, high-purity 1,2,4-butanetriol is prioritized in the aerospace and defense sectors for formulating solid rocket propellants and insensitive munitions, offering enhanced thermal stability compared to traditional glycerol-based alternatives [3].

XLogP3

-1.4

UNII

03V2R7Y196

Other CAS

42890-76-6

Wikipedia

(2S)-1,2,4-butanetriol

Dates

Last modified: 08-15-2023

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